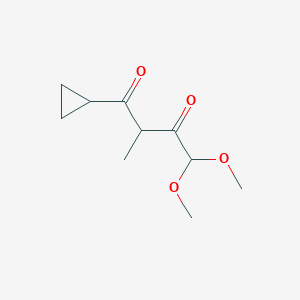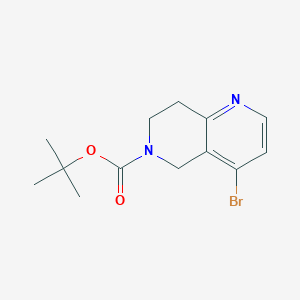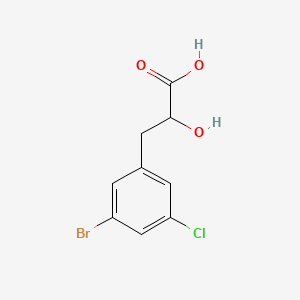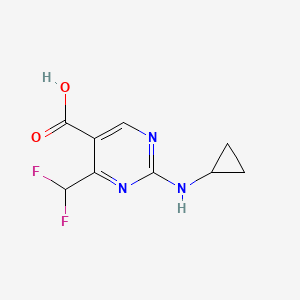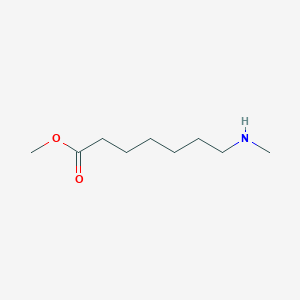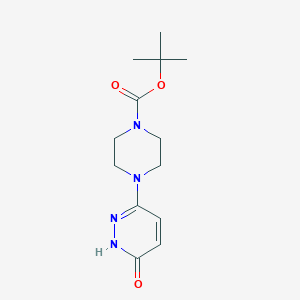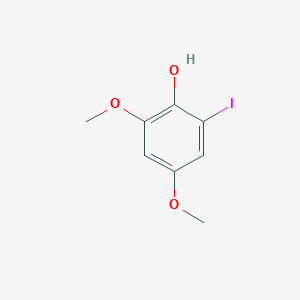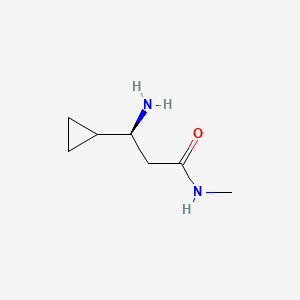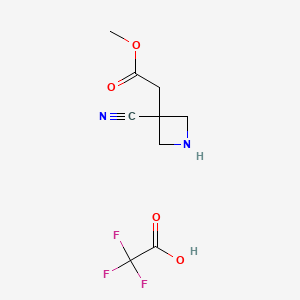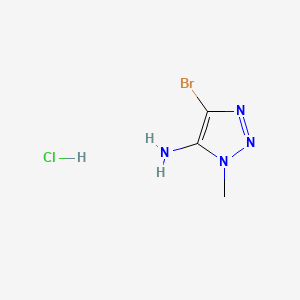
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with hydrochloric acid. One common method involves dissolving 4-bromo-1-methyl-1H-1,2,3-triazole in tetrahydrofuran and cooling the solution to -10°C. Isopropylmagnesium chloride is then added dropwise, followed by the addition of hydrochloric acid. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the functional groups on the triazole ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the biological activity of triazole derivatives.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and coatings.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-methyl-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C3H6BrClN4 |
|---|---|
Molekulargewicht |
213.46 g/mol |
IUPAC-Name |
5-bromo-3-methyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H5BrN4.ClH/c1-8-3(5)2(4)6-7-8;/h5H2,1H3;1H |
InChI-Schlüssel |
FVENZNFOITVSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


